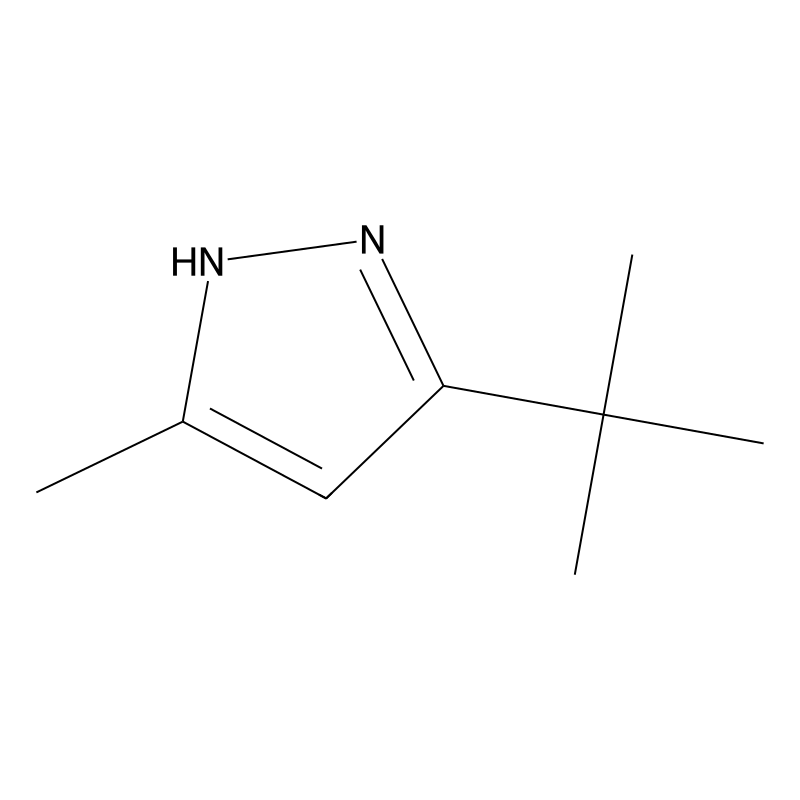

3-(tert-Butyl)-5-methyl-1H-pyrazole

Content Navigation

Asymmetrical pyrazole synthesis often produces regioisomeric mixtures, requiring costly separation. 3-(tert-Butyl)-5-methyl-1H-pyrazole (CAS 96440-80-1) is a single, regiochemically pure isomer ideal for SDHI fungicide intermediates. • Steric bulk ensures regioselectivity, eliminating isomers. • Cuts purification costs and improves yield reproducibility. • Key precursor for carboxamide fungicides against R. solani. Available with CoA for immediate shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3-(tert-Butyl)-5-methyl-1H-pyrazole is an asymmetrically substituted heterocyclic compound belonging to the pyrazole class. This chemical family is recognized as a 'privileged' scaffold in agrochemical research, forming the core of numerous commercial fungicides, herbicides, and insecticides. [1] The specific substitution pattern of a bulky tert-butyl group at the 3-position and a methyl group at the 5-position provides distinct steric and electronic properties crucial for its role as a high-value intermediate in the synthesis of complex active ingredients.

Substituting 3-(tert-Butyl)-5-methyl-1H-pyrazole with other pyrazole analogs, such as 3,5-dimethylpyrazole or regioisomeric mixtures, is ill-advised for process-sensitive applications. The synthesis of asymmetrically substituted pyrazoles often yields a mixture of regioisomers, which are difficult and costly to separate. For instance, direct condensation reactions can produce the undesired 5-tert-butyl-3-methyl isomer, impacting the final product's biological activity and reproducibility. [1] The defined steric bulk of the tert-butyl group is not an arbitrary feature; it is a critical design element that dictates regioselectivity in subsequent synthetic steps and modulates the binding affinity of the final active molecule to its biological target. [2] Therefore, procuring the specific 96440-80-1 CAS-registry isomer is essential for achieving consistent yields, predictable reaction outcomes, and targeted biological efficacy.

References

- [1] Lamberth, C. Pyrazole Chemistry in Crop Protection. *Heterocycles* **2007**, *71* (7), 1467. DOI: 10.3987/REV-07-623

- [2] Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. *J. Org. Chem.* **2008**, *73* (6), 2412–2415. DOI: 10.1021/jo7026195

Steric Direction Enables Regioselective Synthesis and Reduces Impurities

The significant steric difference between the tert-butyl group and the methyl group provides a strong directing effect in the classical Knorr pyrazole synthesis and subsequent functionalization reactions. This leads to a higher regiochemical purity of the desired 3,5-substituted product compared to pyrazoles with less differentiated substituents, such as 3-ethyl-5-methyl-pyrazole. Research on related C-H activation reactions highlights this principle, where substituting the tert-butyl group with smaller isopropyl or ethyl groups resulted in a complete loss of reactivity, demonstrating the critical role of the tert-butyl group's specific steric profile in directing reaction pathways. [1]

| Evidence Dimension | Reactivity in C-H Functionalization |

| Target Compound Data | Derivatives of 3-tert-butylpyrazole are reactive and provide desired products. |

| Comparator Or Baseline | Analogs with 3-isopropyl or 3-ethyl groups showed a complete loss of reactivity under the same conditions. |

| Quantified Difference | Qualitative but absolute: Reaction proceeds vs. No reaction. |

| Conditions | Palladium-catalyzed C-H activation reaction conditions. |

Procuring this specific isomer reduces the generation of hard-to-separate regioisomeric impurities, leading to cleaner reaction profiles, higher process yields, and improved batch-to-batch consistency.

Enhances Lipophilicity, a Key Factor for Bioavailability in Agrochemicals

The tert-butyl group significantly increases the lipophilicity of a molecule, a critical parameter for penetration of the waxy cuticle of plants or the chitinous exoskeleton of insects. Compared to a methyl group, a tert-butyl group can increase the logarithm of the partition coefficient (logP), a measure of lipophilicity, by approximately 1.5-2.0 units. This enhanced lipophilicity, balanced by the more polar pyrazole core, is a common strategy in agrochemical design to improve transport to the target site and overall biological efficacy. [1] This contrasts with less lipophilic analogs like 3,5-dimethylpyrazole, which may require different formulation strategies to achieve similar bioavailability.

| Evidence Dimension | Contribution to Lipophilicity (logP) |

| Target Compound Data | The tert-butyl group provides a substantial increase in lipophilicity (Hansch parameter π ≈ 1.98). |

| Comparator Or Baseline | A methyl group offers a much smaller increase (Hansch parameter π ≈ 0.56). |

| Quantified Difference | The tert-butyl group contributes ~3.5 times more to lipophilicity than a methyl group. |

| Conditions | Calculated using Hansch-Leo fragment constants. |

Using this precursor allows for the synthesis of active ingredients with optimized physicochemical properties for improved membrane permeability and bioavailability, potentially leading to higher efficacy or lower application rates.

Precursor to Pyrazole Amide Fungicides with Demonstrated High Efficacy

This pyrazole scaffold is a direct precursor to pyrazole carboxamides, a major class of fungicides. Structure-activity relationship (SAR) studies consistently show that the nature of the substituents on the pyrazole ring is critical for fungicidal activity. For example, in a study of novel pyrazole derivatives, compounds with bulky aromatic or alkyl groups on the pyrazole ring showed potent activity. [1] In a separate study on pyrazole carboxamides, an isoxazole pyrazole carboxylate derivative demonstrated an EC50 value of 0.37 µg/mL against *Rhizoctonia solani*, significantly outperforming the commercial fungicide carbendazol (EC50 = 1.00 µg/mL). [2] This highlights the importance of the specific substitution pattern on the pyrazole core for achieving high potency in the final product.

| Evidence Dimension | Fungicidal Activity (EC50) against *R. solani* |

| Target Compound Data | A derivative (isoxazolol pyrazole carboxylate 7ai) showed an EC50 of 0.37 µg/mL. |

| Comparator Or Baseline | Commercial fungicide Carbendazol showed an EC50 of 1.00 µg/mL. |

| Quantified Difference | The pyrazole-based compound was ~2.7 times more potent than the baseline fungicide in this specific assay. |

| Conditions | In vitro mycelium growth inhibition assay against *Rhizoctonia solani*. |

This compound serves as a validated precursor for a class of fungicides that have demonstrated superior performance to established commercial standards, making it a strategic choice for developing next-generation crop protection agents.

Core Building Block for High-Potency SDHI Fungicides

Ideal for the synthesis of pyrazole carboxamide-based fungicides, particularly those targeting succinate dehydrogenase (SDHI). The specific steric and lipophilic contribution of the tert-butyl group is crucial for optimizing the fit within the enzyme's binding pocket and enhancing bioavailability, leading to active ingredients with high potency against key agricultural pathogens like *Rhizoctonia solani*. [1]

Process Development Requiring High Regiochemical Purity

Serves as a preferred starting material in multi-step syntheses where regiochemical purity is paramount. The directing effect of the tert-butyl group minimizes the formation of unwanted isomers during synthesis, simplifying downstream purification processes and improving the overall efficiency and cost-effectiveness of manufacturing active pharmaceutical or agrochemical ingredients. [2]

Development of Herbicides with Optimized Physicochemical Properties

Suitable for use as a precursor in herbicide discovery programs, particularly for compounds that require enhanced lipophilicity to effectively penetrate plant tissues. The tert-butyl group provides a reliable method to increase the logP of the final molecule, a key strategy for improving the efficacy of systemic herbicides. [3]

References

- [1] Wu, H. et al. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. *Molecules* **2015**, *20*, 19861-19871. DOI: 10.3390/molecules201119672

- [2] Guan, X.; Kim, M.; Zang, R.; Chen, G. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. *Angew. Chem. Int. Ed.* **2015**, *54* (44), 13162-13166. DOI: 10.1002/anie.201506540

- [3] Lamberth, C. Pyrazole Chemistry in Crop Protection. *Heterocycles* **2007**, *71* (7), 1467. DOI: 10.3987/REV-07-623

XLogP3

Other CAS

Wikipedia

Explore Compound Types